N-(cyclopropylmethyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

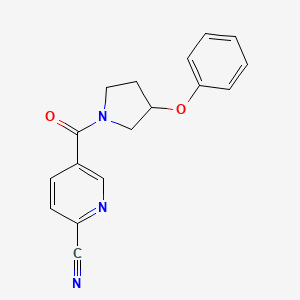

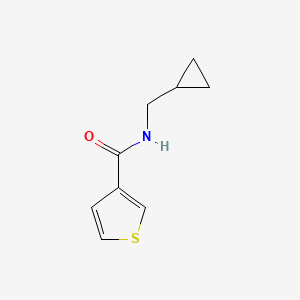

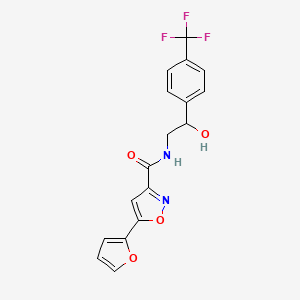

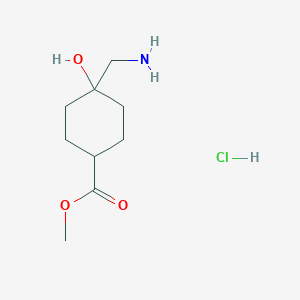

N-(cyclopropylmethyl)thiophene-3-carboxamide (CTA018) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTA018 is a small molecule that belongs to the class of thiophene-3-carboxamides, which have been shown to possess various biological activities.

Aplicaciones Científicas De Investigación

Dearomatising Rearrangements and Synthesis

Research has shown that thiophene-3-carboxamides bearing specific substituents can undergo dearomatising cyclisation, leading to the formation of various heterocyclic compounds. For example, lithiated thiophene-3-carboxamides have been studied for their ability to transform into pyrrolinones, azepinones, or partially saturated azepinothiophenes through dearomatising rearrangements (Clayden et al., 2004).

Characterization and Antibacterial Activities

Another study focused on the structural and physicochemical characterization of carboxamides and their metal complexes, revealing significant antibacterial activities against E. coli. The synthesis involved N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol and its Cu(II), Zn(II) complexes, demonstrating the potential of these compounds as antibacterial agents (Aktan et al., 2017).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of acid chloride derivatives of a related compound, 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, were investigated, showing promising results when compared to standard drugs like ibuprofen and ascorbic acid (Kumar et al., 2008).

Synthesis and Larvicidal Properties

Another aspect of research on cyclopropylcarboxamides related to N-(cyclopropylmethyl)thiophene-3-carboxamide involves the synthesis of derivatives and their evaluation for larvicidal properties against mosquito larvae, highlighting the potential for developing new insecticides (Taylor et al., 1998).

Synthesis and Optical Properties

Further studies have explored the synthesis and optical properties of thiophene derivatives, demonstrating moderate to high fluorescence quantum yields. These findings suggest applications in materials science, particularly in the development of new fluorescent materials (Bogza et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-(cyclopropylmethyl)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.

Mode of Action

This compound interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell. This disruption of energy production can lead to cell death, particularly in cells with high energy demands, such as cancer cells.

Pharmacokinetics

The compound’s potent antitumor activity suggests that it is able to reach its target in the mitochondria of cancer cells

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth . By disrupting the function of mitochondrial complex I, the compound deprives cancer cells of the energy they need to grow and proliferate. This leads to cell death and a reduction in tumor size.

Direcciones Futuras

The future directions for research on “N-(cyclopropylmethyl)thiophene-3-carboxamide” and related compounds could involve further exploration of their antitumor activities and mechanisms of action. Additionally, more research could be done to understand their synthesis, molecular structure, and physical and chemical properties .

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNRFXVOZBGJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2744468.png)

![N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2744470.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2744472.png)

![Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2744473.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)